molecular formula C13H22O2 B13605601 1-(4-Methylcyclohexyl)cyclopentane-1-carboxylic acid

1-(4-Methylcyclohexyl)cyclopentane-1-carboxylic acid

Cat. No.: B13605601
M. Wt: 210.31 g/mol
InChI Key: HRFIQJQZQOGABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylcyclohexyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C13H22O2 It is a derivative of cyclopentane carboxylic acid, featuring a cyclopentane ring substituted with a 4-methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methylcyclohexyl)cyclopentane-1-carboxylic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylcyclohexyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Reducing Agents: Lithium aluminum hydride.

    Catalysts: Palladium, platinum.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(4-Methylcyclohexyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methylcyclohexyl)cyclopentane-1-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

1-(4-methylcyclohexyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C13H22O2/c1-10-4-6-11(7-5-10)13(12(14)15)8-2-3-9-13/h10-11H,2-9H2,1H3,(H,14,15)

InChI Key

HRFIQJQZQOGABL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2(CCCC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.